molecular formula C8H9N3O B1384447 3-amino-1-methyl-1H-indazol-6-ol CAS No. 1031876-62-6

3-amino-1-methyl-1H-indazol-6-ol

Cat. No. B1384447
Key on ui cas rn: 1031876-62-6
M. Wt: 163.18 g/mol
InChI Key: JNLXFBNAYSZPKV-UHFFFAOYSA-N
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Patent
US07626030B2

Procedure details

A solution of 6-fluoro-4-hydroxy benzonitrile (Aldrich, 10.1 g, 73.9 mmol) in methyl hydrazine (Aldrich, 20.0 mL, 379 mmol) was stirred at 80° C. for 16 h. After cooling to RT, the volatile portion was removed in vacuo. The residue was triturated with DCM and MeOH. The title compound was obtained by filtration as an off-white solid. The filtrate was concentrated in vacuo and purified by silica gel chromatography (DCM/MeOH: 100/0 to 95/5) to give an additional amount of the title compound as a white solid.
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[C:4]([OH:10])[CH:3]=1.[CH3:11][NH:12][NH2:13]>>[NH2:9][C:8]1[C:7]2[C:2](=[CH:3][C:4]([OH:10])=[CH:5][CH:6]=2)[N:12]([CH3:11])[N:13]=1

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
FC1=CC(=CC=C1C#N)O
Name
methyl hydrazine
Quantity
20 mL
Type
reactant
Smiles
CNN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatile portion was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with DCM and MeOH

Outcomes

Product
Name
Type
product
Smiles
NC1=NN(C2=CC(=CC=C12)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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